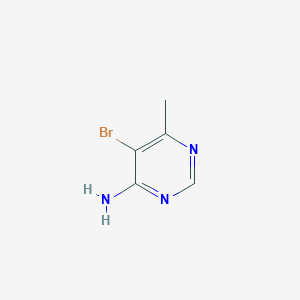

4-Amino-5-bromo-6-methylpyrimidine

Description

BenchChem offers high-quality 4-Amino-5-bromo-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-bromo-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOICQCARYUIEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345442 | |

| Record name | 4-Amino-5-bromo-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7752-48-9 | |

| Record name | 5-Bromo-6-methyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7752-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-bromo-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-methylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-5-bromo-6-methylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-5-bromo-6-methylpyrimidine, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. The guide details a robust and efficient two-step synthetic pathway, commencing with the synthesis of the precursor, 4-Amino-6-methylpyrimidine, followed by its regioselective bromination. A thorough discussion of the underlying reaction mechanisms, detailed experimental protocols, and expected analytical data are presented. Furthermore, this guide emphasizes safety considerations and provides a framework for the successful and safe execution of this synthesis.

Introduction

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals. The title compound, 4-Amino-5-bromo-6-methylpyrimidine (CAS No: 7752-48-9)[1], is a versatile synthetic intermediate. The presence of the bromine atom at the 5-position provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs. The amino and methyl groups on the pyrimidine ring also play a crucial role in modulating the electronic properties and biological activity of its derivatives.

This guide presents a scientifically sound and practical approach to the synthesis of 4-Amino-5-bromo-6-methylpyrimidine, focusing on a logical and efficient synthetic strategy.

Synthetic Strategy and Mechanistic Insights

The synthesis of 4-Amino-5-bromo-6-methylpyrimidine is strategically approached in two key stages:

-

Synthesis of the Precursor: Preparation of 4-Amino-6-methylpyrimidine.

-

Regioselective Bromination: Introduction of a bromine atom at the 5-position of the pyrimidine ring.

Synthesis of 4-Amino-6-methylpyrimidine

The most direct and atom-economical approach to the synthesis of 4-Amino-6-methylpyrimidine is the condensation reaction between a guanidine salt (e.g., guanidine hydrochloride) and a β-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione). This reaction is a classic example of a pyrimidine ring synthesis.[2]

The reaction proceeds via a series of nucleophilic addition and condensation steps, culminating in the formation of the stable aromatic pyrimidine ring. The use of a base, such as sodium ethoxide, is crucial to deprotonate the guanidine hydrochloride, generating the free guanidine base which acts as the nucleophile.

Regioselective Bromination of 4-Amino-6-methylpyrimidine

The second stage of the synthesis involves the electrophilic bromination of the 4-Amino-6-methylpyrimidine precursor. The pyrimidine ring is activated towards electrophilic attack by the electron-donating amino and methyl groups. The directing effects of these substituents favor the substitution at the 5-position.

-

The Amino Group (-NH₂): A strong activating group that directs ortho and para to itself.

-

The Methyl Group (-CH₃): A weak activating group that also directs ortho and para.

Both groups synergistically activate the 5-position for electrophilic attack. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a source of electrophilic bromine in a controlled manner, minimizing over-bromination and side reactions.[3] The reaction is typically carried out in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

The mechanism proceeds via a classic electrophilic aromatic substitution pathway, involving the formation of a resonance-stabilized cationic intermediate (sigma complex).

Experimental Protocols

Synthesis of 4-Amino-6-methylpyrimidine

This protocol is based on established methods for pyrimidine synthesis from guanidine and β-dicarbonyl compounds.[2]

Materials and Reagents:

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol

-

Acetylacetone (2,4-pentanedione)

-

Hydrochloric acid (for neutralization)

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add guanidine hydrochloride and stir the mixture to form the free guanidine base.

-

Slowly add acetylacetone to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with dilute hydrochloric acid to precipitate the crude product.

-

Filter the crude product using a Büchner funnel and wash with cold deionized water.

-

Recrystallize the crude solid from hot water or ethanol to yield pure 4-Amino-6-methylpyrimidine.

Synthesis of 4-Amino-5-bromo-6-methylpyrimidine

This protocol is adapted from established procedures for the bromination of activated heterocyclic systems with NBS.[3]

Materials and Reagents:

-

4-Amino-6-methylpyrimidine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a three-neck round-bottom flask, dissolve 4-Amino-6-methylpyrimidine in DMF.

-

Cool the flask in an ice bath to 0-5 °C.

-

In a separate flask, dissolve an equimolar amount of NBS in DMF.

-

Add the NBS solution dropwise to the cooled solution of 4-Amino-6-methylpyrimidine over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Filter the solid using a Büchner funnel and wash thoroughly with cold deionized water to remove DMF and succinimide.

-

Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

Reactant and Product Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role |

| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 50-01-1 | Starting Material |

| Acetylacetone | C₅H₈O₂ | 100.12 | 123-54-6 | Starting Material |

| 4-Amino-6-methylpyrimidine | C₅H₇N₃ | 125.13 | 3977-29-5 | Intermediate |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Reagent |

| 4-Amino-5-bromo-6-methylpyrimidine | C₅H₆BrN₃ | 188.03 | 7752-48-9 | Final Product |

Expected Spectroscopic Data

Note: The following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles, as direct experimental spectra were not available in the cited literature.

4-Amino-6-methylpyrimidine:

| Analysis | Expected Data |

| ¹H NMR | δ (ppm): ~2.2 (s, 3H, -CH₃), ~5.5-6.0 (br s, 2H, -NH₂), ~6.3 (s, 1H, pyrimidine H-5), ~8.1 (s, 1H, pyrimidine H-2) |

| ¹³C NMR | δ (ppm): ~24 (-CH₃), ~110 (C-5), ~158 (C-2), ~162 (C-4), ~165 (C-6) |

| IR (cm⁻¹) | ~3300-3100 (N-H stretching), ~2950 (C-H stretching), ~1640 (C=N stretching), ~1580 (N-H bending) |

4-Amino-5-bromo-6-methylpyrimidine:

| Analysis | Expected Data |

| ¹H NMR | δ (ppm): ~2.4 (s, 3H, -CH₃), ~6.0-6.5 (br s, 2H, -NH₂), ~8.2 (s, 1H, pyrimidine H-2) |

| ¹³C NMR | δ (ppm): ~25 (-CH₃), ~95 (C-5), ~157 (C-2), ~160 (C-4), ~163 (C-6) |

| IR (cm⁻¹) | ~3300-3100 (N-H stretching), ~2950 (C-H stretching), ~1630 (C=N stretching), ~1570 (N-H bending), ~600-500 (C-Br stretching) |

Visualization

Synthetic Pathway

Caption: Overall synthetic pathway for 4-Amino-5-bromo-6-methylpyrimidine.

Experimental Workflow

Caption: Step-by-step workflow for the bromination reaction.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.

-

Guanidine hydrochloride: May cause skin and eye irritation.

-

Sodium ethoxide: Corrosive and flammable. Reacts violently with water. Handle under anhydrous conditions.

-

Acetylacetone: Flammable liquid and vapor. Harmful if swallowed.

-

N-Bromosuccinimide (NBS): Oxidizing agent, can cause fire or explosion.[4][5][6][7] Causes severe skin burns and eye damage.[4][5][6][7] Harmful if swallowed.[5]

-

N,N-Dimethylformamide (DMF): A combustible liquid. Harmful in contact with skin or if inhaled. May damage fertility or the unborn child.

-

4-Amino-5-bromo-6-methylpyrimidine: The toxicological properties of the final product have not been fully investigated. It should be handled with care, assuming it is potentially hazardous.

Refer to the Safety Data Sheets (SDS) for each chemical before use for detailed safety information.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 4-Amino-5-bromo-6-methylpyrimidine. The described two-step process, involving the initial formation of the pyrimidine core followed by regioselective bromination, is a practical approach for laboratory-scale synthesis. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols and safety precautions, researchers can confidently synthesize this valuable building block for applications in medicinal chemistry and materials science.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

- Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. (2025, January 5). Journal of University of Anbar for Pure Science.

- Nishiwaki, T. (1962). Bromination of Pyrimidines by N-Bromosuccinimide. III. Bromination of Anilino- and Phenoxypyrimidines. Pharmaceutical Bulletin, 10(11), 1029-1031.

- Zatorski, A., Ciszewska, M., & Nawrot, B. (2006). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides and Nucleic Acids, 25(12), 1439-1449.

-

CP Lab Safety. (n.d.). 4-Amino-5-bromo-6-methylpyrimidine, min 95%, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-6-bromo-2-methylpyrimidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. asianpubs.org [asianpubs.org]

- 7. bhu.ac.in [bhu.ac.in]

An In-depth Technical Guide to 4-Amino-5-bromo-6-methylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, the pyrimidine core holds a privileged position, present in a wide array of biologically active molecules, including several approved drugs. This technical guide focuses on a key derivative, 4-Amino-5-bromo-6-methylpyrimidine , a versatile building block for the synthesis of complex molecular architectures. Its strategic substitution pattern—a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation—provides a rich platform for generating diverse compound libraries.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals. It will cover the core chemical properties, detailed synthetic protocols, reactivity profile, and significant applications of 4-Amino-5-bromo-6-methylpyrimidine, with a particular focus on its emerging role in the development of kinase inhibitors.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. While comprehensive experimental data for 4-Amino-5-bromo-6-methylpyrimidine is not extensively published, the following table summarizes its known and computed properties.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃ | , |

| Molecular Weight | 188.03 g/mol | , |

| CAS Number | 7752-48-9 | , |

| Appearance | White to off-white or light yellow powder/crystalline solid. | Inferred from related compounds |

| Melting Point | Data not available. For comparison, the related 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine has a melting point of 244-246 °C.[1] | |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. | Inferred from structural properties |

| Storage Conditions | Store at -20°C for long-term stability.[2] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the proton at the C2 position of the pyrimidine ring.

-

A singlet corresponding to the three protons of the methyl group at the C6 position.

-

A broad singlet for the two protons of the amino group at the C4 position, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen and bromine atoms.

-

-

Mass Spectrometry (MS):

-

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. The molecular ion peaks would be at m/z 187 and 189.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).

-

C-H stretching for the methyl group and aromatic ring.

-

C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

Synthesis of 4-Amino-5-bromo-6-methylpyrimidine

The most direct and common method for the synthesis of 4-Amino-5-bromo-6-methylpyrimidine is the electrophilic bromination of the corresponding precursor, 4-amino-6-methylpyrimidine. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.

Experimental Protocol: Bromination of 4-Amino-6-methylpyrimidine

Objective: To synthesize 4-Amino-5-bromo-6-methylpyrimidine via electrophilic bromination of 4-amino-6-methylpyrimidine using N-Bromosuccinimide (NBS).

Materials:

-

4-Amino-6-methylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF) or Acetonitrile

-

Deionized Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Dropping funnel

-

Thin Layer Chromatography (TLC) apparatus

-

Büchner funnel and filter paper

Procedure:

-

In a round bottom flask, dissolve 4-amino-6-methylpyrimidine (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile.

-

Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

In a separate beaker, dissolve N-Bromosuccinimide (1.05 equivalents) in the same solvent.

-

Add the NBS solution dropwise to the cooled solution of the starting material over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any remaining DMF and succinimide byproduct.

-

Dry the product under vacuum to yield 4-Amino-5-bromo-6-methylpyrimidine. Further purification can be achieved by recrystallization if necessary.

Sources

The Organic Architect's Keystone: A Technical Guide to 4-Amino-5-bromo-6-methylpyrimidine (CAS 7752-48-9) for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-Amino-5-bromo-6-methylpyrimidine, a pivotal heterocyclic building block in modern medicinal chemistry. Moving beyond a simple data sheet, this document elucidates the compound's strategic importance, detailing its synthesis, spectral characterization, and critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Through a combination of established protocols, mechanistic insights, and practical guidance, this whitepaper serves as a comprehensive resource for researchers leveraging this compound to construct complex molecular architectures with significant biological potential.

Introduction: The Strategic Value of a Substituted Pyrimidine

The pyrimidine scaffold is a cornerstone of therapeutic drug design, owing to its prevalence in biologically essential molecules like nucleobases.[1] Its derivatives have found widespread applications as antimicrobial, anticancer, and anti-inflammatory agents.[1] Within this vast chemical space, 4-Amino-5-bromo-6-methylpyrimidine (CAS 7752-48-9) emerges as a particularly valuable intermediate. Its strategic substitution pattern—a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation—offers a trifecta of synthetic handles for the medicinal chemist.

The true power of this molecule lies not in its intrinsic biological activity, which is not extensively documented, but in its role as a "keystone" fragment. The bromine atom at the 5-position provides a reliable site for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the systematic exploration of structure-activity relationships (SAR) by appending various aryl and heteroaryl moieties. The 4-amino group, in turn, serves as a crucial anchor point for building fused heterocyclic systems, a common strategy in the design of kinase inhibitors that target the ATP-binding site. This guide will delve into the practical aspects of utilizing this compound, from its synthesis to its application in cutting-edge drug discovery programs.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of 4-Amino-5-bromo-6-methylpyrimidine are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7752-48-9 | [2][3] |

| Molecular Formula | C₅H₆BrN₃ | [2][3] |

| Molecular Weight | 188.03 g/mol | [2] |

| Appearance | Typically a pale yellow to white crystalline solid | [4] |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO. Soluble in water and alcohols.[4] | |

| Storage | Store at room temperature.[3] For long-term stability, storage at -20°C is also recommended.[2] |

Synthesis of 4-Amino-5-bromo-6-methylpyrimidine: A Detailed Protocol

The synthesis of 4-Amino-5-bromo-6-methylpyrimidine is typically achieved through the electrophilic bromination of the parent compound, 4-Amino-6-methylpyrimidine. The electron-donating amino group activates the pyrimidine ring, directing the bromination to the adjacent C5 position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering high selectivity and milder reaction conditions compared to elemental bromine.[5][6]

Reaction Scheme

Sources

An In-depth Technical Guide to the Physical Properties of 4-Amino-5-bromo-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-bromo-6-methylpyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of nucleobases and is found in numerous bioactive molecules, including approved drugs. The presence of an amino group, a bromine atom, and a methyl group on the pyrimidine ring of this compound offers multiple points for chemical modification, making it a versatile building block for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction conditions and purification strategies to formulation and bioavailability studies. This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Amino-5-bromo-6-methylpyrimidine, alongside practical experimental protocols for their determination and essential safety and handling information.

Section 1: Core Physical and Chemical Properties

The fundamental physical and chemical properties of 4-Amino-5-bromo-6-methylpyrimidine are summarized in the table below. It is critical to distinguish between experimentally determined values and computationally predicted data. Experimental values are derived from laboratory measurements, while predicted values are calculated using computational models and should be considered as estimates.

| Property | Value | Source | Notes |

| Molecular Formula | C₅H₆BrN₃ | Multiple suppliers and databases[1][2] | |

| Molecular Weight | 188.03 g/mol | Multiple suppliers and databases[1] | |

| CAS Number | 7752-48-9 | Multiple suppliers and databases[1][2] | |

| Appearance | Powder or crystalline powder, yellow to yellow-green or cream to pale brown | Supplier information[1] | |

| Purity | ≥95% | Supplier information[1] | Purity can vary by supplier and batch. |

| Melting Point | 194°C | Angene Chemical Safety Data Sheet[3] | Experimental value. |

| Boiling Point | 291.8 ± 35.0 °C (Predicted) | ChemicalBook[4], Molbase[5] | This is a computationally predicted value. |

| Density | 1.699 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4], Molbase[5] | This is a computationally predicted value. |

| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water. | Inferred from structure. | Experimental data not available. |

| Storage | Store at room temperature or -20°C. Keep in a dry, well-ventilated place. | Supplier information[1], Fisher Scientific[6] | Refer to supplier-specific recommendations. |

Section 2: Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The predicted chemical shifts for the protons in 4-Amino-5-bromo-6-methylpyrimidine are outlined below.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -NH₂ (Amino) | 5.0 - 7.0 | Broad Singlet | The chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal may exchange with D₂O. |

| -CH₃ (Methyl) | ~2.4 | Singlet | The methyl group is attached to the pyrimidine ring and is expected to appear as a singlet. |

| Pyrimidine Ring Proton (C2-H) | ~8.2 | Singlet | The single proton on the pyrimidine ring is in an electron-deficient environment and is therefore expected to be deshielded, appearing at a high chemical shift. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in 4-Amino-5-bromo-6-methylpyrimidine are as follows:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ (Methyl) | ~20 - 25 | The methyl carbon is in the aliphatic region of the spectrum. |

| C5 (Carbon with Bromine) | ~105 - 115 | The carbon atom directly attached to the bromine is expected to be significantly shielded by the "heavy atom effect" of bromine, resulting in a lower chemical shift compared to other aromatic carbons. |

| C4 (Carbon with Amino Group) | ~155 - 165 | The carbon atom attached to the electron-donating amino group will be shielded relative to other pyrimidine carbons. |

| C6 (Carbon with Methyl Group) | ~160 - 170 | The position of this carbon signal will be influenced by the attached methyl group and the nitrogen atoms in the ring. |

| C2 (Carbon with Proton) | ~150 - 160 | This carbon is part of the electron-deficient pyrimidine ring and is expected to be in the aromatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for 4-Amino-5-bromo-6-methylpyrimidine are listed below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amino) | 3300 - 3500 | Medium | Typically appears as two bands for a primary amine (symmetric and asymmetric stretching). |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak | Characteristic of C-H bonds on the pyrimidine ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponding to the C-H bonds of the methyl group. |

| C=N and C=C Stretch (Ring) | 1550 - 1650 | Strong | Aromatic ring stretching vibrations. The exact positions and number of bands can be complex. |

| N-H Bend (Amino) | 1580 - 1650 | Medium | The bending vibration of the amino group. |

| C-Br Stretch | 500 - 600 | Medium-Strong | The carbon-bromine stretching vibration typically appears in the fingerprint region of the IR spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Amino-5-bromo-6-methylpyrimidine, the following would be expected in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A prominent peak at m/z 187 and 189 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (-•CH₃) to give a fragment ion at m/z 172/174.

-

Loss of HCN from the pyrimidine ring.

-

Cleavage of the pyrimidine ring can lead to a variety of smaller fragment ions.

-

Section 3: Experimental Protocols

The following are generalized protocols for the determination of the key physical properties of 4-Amino-5-bromo-6-methylpyrimidine. These should be adapted based on the specific equipment and safety protocols of your laboratory.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range (typically < 2°C) is indicative of a pure compound.

Methodology:

-

Sample Preparation: Place a small amount of the dry, crystalline 4-Amino-5-bromo-6-methylpyrimidine into a capillary tube, sealed at one end, to a depth of 2-3 mm.

-

Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (194°C). Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Caption: Workflow for Melting Point Determination.

Spectroscopic Analysis Workflow

Rationale: A standardized workflow for spectroscopic analysis ensures consistent and reliable data for compound characterization.

Methodology:

-

Sample Preparation:

-

NMR: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

IR: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

MS: Dissolve a small amount of the sample in a suitable volatile solvent.

-

-

Instrument Setup: Calibrate and set up the spectrometer according to the manufacturer's instructions for the desired experiment.

-

Data Acquisition: Acquire the spectrum.

-

Data Processing: Process the raw data (e.g., Fourier transform for NMR and IR, peak integration).

-

Analysis: Analyze the processed spectrum to identify key features and confirm the structure of the compound.

Caption: General Workflow for Spectroscopic Analysis.

Section 4: Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for 4-Amino-5-bromo-6-methylpyrimidine, the following information is based on the hazard profiles of structurally similar compounds, such as other brominated pyrimidines and aromatic amines. It is imperative to handle this compound with care in a well-ventilated laboratory environment.

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention:

-

Response:

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

-

-

Storage:

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[6]

-

-

Section 5: Conclusion

This technical guide provides a detailed overview of the known and predicted physical properties of 4-Amino-5-bromo-6-methylpyrimidine. While there are gaps in the experimentally determined data, particularly for boiling point and solubility, the information presented here, including a confirmed melting point and predicted spectroscopic characteristics, serves as a valuable resource for researchers. The provided experimental protocols offer a starting point for in-house characterization, and the safety and handling guidelines, though based on analogous compounds, provide a strong framework for safe laboratory practice. As a versatile building block, a comprehensive understanding of the physical properties of 4-Amino-5-bromo-6-methylpyrimidine is crucial for its successful application in the synthesis of novel compounds with potential therapeutic value.

References

-

Angene Chemical. Safety Data Sheet for 4-Amino-5-bromo-6-methylpyrimidine. Available at: [Link]

-

Molbase. 4-Amino-5-bromo-6-methylpyrimidine. Available at: [Link]

-

CP Lab Safety. 4-Amino-5-bromo-6-methylpyrimidine, min 95%, 1 gram. Available at: [Link]

-

Arkat USA, Inc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC 2008 (ii) 115-123. Available at: [Link]

-

Alfabeta. 5-Bromo-6-Methylpyrimidin-4-Amine. Available at: [Link]

-

Singh, K. et al. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(15), 5049-5052. Available at: [Link]

-

Hoffman, J. E. et al. trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E, 65(10), o2374. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. CAS 7752-48-9 MFCD00626351-5-Bromo-6-Methylpyrimidin-4-Amine 4-氨基-5-溴-6-甲基嘧啶 -LabNovo [labnovo.com]

- 3. angenechemical.com [angenechemical.com]

- 4. 7752-48-9 | CAS DataBase [m.chemicalbook.com]

- 5. molbase.com [molbase.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 4-Amino-5-bromo-6-methylpyrimidine: Synthesis, Characterization, and Applications

This guide provides an in-depth exploration of 4-Amino-5-bromo-6-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's structural characteristics, provides detailed protocols for its synthesis and analysis, and discusses its potential as a versatile building block for novel therapeutic agents.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules like nucleic acids and a plethora of pharmacologically active agents.[1][2][3] The strategic functionalization of this scaffold allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The subject of this guide, 4-Amino-5-bromo-6-methylpyrimidine, is a prime example of a substituted pyrimidine with significant potential as a synthetic intermediate. Its unique arrangement of an amino group, a reactive bromine atom, and a methyl group offers a rich platform for chemical modification and the exploration of structure-activity relationships (SAR).

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Amino-5-bromo-6-methylpyrimidine (C₅H₆BrN₃) features a pyrimidine ring substituted at positions 4, 5, and 6. The amino group at C4 acts as a hydrogen bond donor and a nucleophilic center. The bromine atom at C5 provides a site for various cross-coupling reactions, while the methyl group at C6 influences the molecule's steric and electronic properties.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃ | [5] |

| Molecular Weight | 188.03 g/mol | [5][6] |

| CAS Number | 7752-48-9 | [5] |

| Appearance | Off-white to pale yellow solid | - |

| Purity | Typically ≥95% | [7] |

Synthesis of 4-Amino-5-bromo-6-methylpyrimidine

The synthesis of 4-Amino-5-bromo-6-methylpyrimidine is typically achieved through the bromination of the precursor, 4-Amino-6-methylpyrimidine. The choice of brominating agent and reaction conditions is critical to ensure regioselective bromination at the C5 position, which is activated by the electron-donating amino and methyl groups.

Experimental Protocol: Bromination of 4-Amino-6-methylpyrimidine

This protocol describes a common method for the synthesis of 4-Amino-5-bromo-6-methylpyrimidine using N-Bromosuccinimide (NBS) as the brominating agent. NBS is often preferred due to its ease of handling and milder reaction conditions compared to liquid bromine.[8]

Materials:

-

4-Amino-6-methylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-Amino-6-methylpyrimidine (1.0 eq) in anhydrous dichloromethane.

-

Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.0 eq) portion-wise at room temperature. The addition of NBS is exothermic, and for larger-scale reactions, cooling in an ice bath may be necessary to maintain control.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with brine to remove any remaining aqueous impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by flash chromatography on silica gel to yield the pure 4-Amino-5-bromo-6-methylpyrimidine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Amino-5-bromo-6-methylpyrimidine.

Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized 4-Amino-5-bromo-6-methylpyrimidine is crucial. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the amino protons, the methyl protons, and the aromatic proton on the pyrimidine ring. The chemical shifts and multiplicities of these signals are indicative of their chemical environment.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals corresponding to each unique carbon atom in the molecule. The chemical shifts provide information about the electronic environment of the carbon atoms.

Predicted Spectroscopic Data: While experimental data can vary slightly based on the solvent and instrument used, predicted values offer a good reference.

| ¹H NMR | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Aromatic-H | ~8.0-8.5 | Singlet | C2-H |

| Amino-H | ~5.5-6.5 | Broad Singlet | -NH₂ |

| Methyl-H | ~2.3-2.6 | Singlet | -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ) ppm | Assignment |

| C4 | ~160-165 | C-NH₂ |

| C6 | ~158-163 | C-CH₃ |

| C2 | ~150-155 | C-H |

| C5 | ~100-105 | C-Br |

| CH₃ | ~20-25 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational frequencies are expected for the N-H bonds of the amino group and the C-H bonds of the methyl and aromatic groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3200 | N-H stretching (amino group) | Medium-Strong |

| 3100-3000 | Aromatic C-H stretching | Medium |

| 2950-2850 | Aliphatic C-H stretching (methyl group) | Medium |

| 1650-1600 | N-H bending (scissoring) | Strong |

| 1600-1450 | C=C and C=N ring stretching | Medium-Strong |

| 600-500 | C-Br stretching | Medium-Weak |

Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum over a standard range (e.g., 4000-400 cm⁻¹).[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[10] For 4-Amino-5-bromo-6-methylpyrimidine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A pair of peaks at m/z 187 and 189, corresponding to [C₅H₆⁷⁹BrN₃]⁺ and [C₅H₆⁸¹BrN₃]⁺.

-

Key Fragments: Fragmentation may involve the loss of Br, NH₂, or CH₃ groups.

Applications in Drug Discovery and Medicinal Chemistry

4-Amino-5-bromo-6-methylpyrimidine is a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The bromine atom is particularly useful as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), allowing for the introduction of various aryl and heteroaryl substituents at the C5 position.[11] This enables the creation of libraries of compounds for screening against various biological targets.

Derivatives of substituted pyrimidines have shown a wide range of pharmacological activities, including:

-

Anticancer Activity: Many pyrimidine derivatives act as kinase inhibitors, disrupting cell cycle progression in cancer cells.[4][12]

-

Antimicrobial Activity: The pyrimidine nucleus is found in several antibacterial and antifungal agents.[3]

-

Anti-inflammatory and Analgesic Effects: Certain pyrimidine compounds have demonstrated potent anti-inflammatory and pain-relieving properties.[4]

Logical Flow for Derivative Synthesis

Caption: Potential synthetic pathways from 4-Amino-5-bromo-6-methylpyrimidine.

Safety and Handling

As with all laboratory chemicals, 4-Amino-5-bromo-6-methylpyrimidine and the reagents used in its synthesis should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound and its reagents in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Bromine and NBS: Liquid bromine is highly corrosive and toxic.[13][14] NBS is a safer alternative but should still be handled with care as it can cause skin and eye irritation.[15]

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

In case of exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[15]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[15]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[15]

Conclusion

4-Amino-5-bromo-6-methylpyrimidine is a synthetically versatile building block with significant potential for the development of novel therapeutic agents. Its well-defined molecular structure, accessible synthesis, and multiple reactive sites make it an attractive starting point for medicinal chemistry campaigns. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers in the field of drug discovery.

References

- Vertex AI Search. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved January 9, 2026.

- Vertex AI Search. (n.d.).

- el-Bahaie, S., el-Deeb, A., & Assy, M. C. (1991). Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines. Pharmazie, 46(1), 26–28.

-

Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved January 9, 2026, from [Link]

- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved January 9, 2026.

- ChemicalBook. (n.d.). 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum. Retrieved January 9, 2026.

- Vertex AI Search. (n.d.). 4-AMINO-2-BROMO-6-METHYL-5,6,7,8-TETRAHYDROPYRIDO-[2,3-D]-PYRIMIDINE. Retrieved January 9, 2026.

- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved January 9, 2026.

- Thermo Fisher Scientific. (2016, December 2). SAFETY DATA SHEET: 5-Bromopyrimidine. Retrieved January 9, 2026.

- Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS. Retrieved January 9, 2026.

- PubMed. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374.

- ResearchGate. (n.d.). The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine. Retrieved January 9, 2026.

- Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11).

- National Institutes of Health. (n.d.). trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol. Retrieved January 9, 2026.

- ResearchGate. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133–2138.

- Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved January 9, 2026.

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

- ResearchGate. (n.d.). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Retrieved January 9, 2026.

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved January 9, 2026, from [Link]

- NIST WebBook. (n.d.). 4-Amino-5-bromo-2-hydroxypyrimidine. Retrieved January 9, 2026.

- ARKAT USA, Inc. (2008).

- National Institutes of Health. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved January 9, 2026.

- Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.

- ACS Omega. (2021).

- ResearchGate. (2022). The crystal structure of (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate, C11H16BrNO5. Zeitschrift für Kristallographie - New Crystal Structures, 237(3).

- Research India Publications. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6-Dihydroxy Pyrimidine.

- ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine. Retrieved January 9, 2026.

-

CP Lab Safety. (n.d.). 4-Amino-5-bromo-6-methylpyrimidine, min 95%, 1 gram. Retrieved January 9, 2026, from [Link]

-

ChemUniverse. (n.d.). 4-AMINO-5-BROMO-6-METHYLPYRIMIDINE [P79175]. Retrieved January 9, 2026, from [Link]

- IUCr Journals. (n.d.).

- Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.

- MDPI. (2024).

- ResearchGate. (n.d.). Infrared spectroscopic studies on 4-amino-6-oxopyrimidine in a low-temperature Xe matrix and crystalline polymorphs composed of double hydrogen-bonded ribbons. Retrieved January 9, 2026.

-

PubChem. (n.d.). 4-Amino-6-bromo-2-methylpyrimidine. Retrieved January 9, 2026, from [Link]

- NIST WebBook. (n.d.). Benzenamine, 4-bromo-. Retrieved January 9, 2026.

- ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved January 9, 2026.

-

PubChem. (n.d.). 4-Bromo-6-methylpyrimidine. Retrieved January 9, 2026, from [Link]

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. wjarr.com [wjarr.com]

- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 4-Amino-6-bromo-2-methylpyrimidine | C5H6BrN3 | CID 56965719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lobachemie.com [lobachemie.com]

- 14. LCSS: BROMINE [web.stanford.edu]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-5-bromo-6-methylpyrimidine: Starting Materials and Methodologies

Introduction: The Significance of 4-Amino-5-bromo-6-methylpyrimidine in Modern Drug Discovery

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Among these, 4-Amino-5-bromo-6-methylpyrimidine stands out as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its unique arrangement of amino, bromo, and methyl functional groups on the pyrimidine ring offers multiple points for chemical modification, making it an invaluable intermediate for the development of novel kinase inhibitors, receptor antagonists, and other targeted therapies. This guide provides a comprehensive overview of the primary synthetic routes to 4-Amino-5-bromo-6-methylpyrimidine, with a focus on the selection of starting materials, detailed experimental protocols, and the chemical principles underpinning these methodologies. The content herein is tailored for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of the synthesis of this crucial chemical entity.

Primary Synthetic Strategy: A Two-Step Approach from Simple Precursors

The most direct and widely employed route for the synthesis of 4-Amino-5-bromo-6-methylpyrimidine involves a two-step sequence: the initial construction of the 4-amino-6-methylpyrimidine core, followed by regioselective bromination at the 5-position. This approach is favored for its efficiency and the ready availability of the required starting materials.

Part 1: Synthesis of the Precursor - 4-Amino-6-methylpyrimidine

The formation of the pyrimidine ring is a classic condensation reaction. The most common and reliable method involves the reaction of a guanidine salt with a β-dicarbonyl compound, such as ethyl acetoacetate or acetylacetone.

The selection of a guanidine salt, typically guanidine hydrochloride or guanidine carbonate, provides the N-C-N fragment necessary for the pyrimidine ring. The β-dicarbonyl compound, in this case, ethyl acetoacetate, furnishes the C-C-C backbone. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the guanidine and the active methylene group of the β-dicarbonyl, facilitating the cyclization cascade.

Experimental Protocol: Synthesis of 4-Amino-6-methylpyrimidine from Guanidine and Ethyl Acetoacetate

Materials:

-

Guanidine hydrochloride

-

Ethyl acetoacetate

-

Sodium ethoxide solution (21% in ethanol)

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.0 eq) in absolute ethanol.

-

To this solution, add sodium ethoxide solution (1.1 eq) dropwise at room temperature. A white precipitate of sodium chloride will form.

-

Stir the mixture for 30 minutes to ensure the complete formation of free guanidine base.

-

Add ethyl acetoacetate (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.

-

Dissolve the crude solid in a minimum amount of hot water and treat with activated charcoal.

-

Filter the hot solution and allow it to cool to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 4-amino-6-methylpyrimidine.

Data Presentation: Expected Yield and Characterization

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | White to off-white crystalline solid |

| Melting Point | 183-185 °C |

| ¹H NMR (DMSO-d₆) | δ 2.15 (s, 3H, CH₃), 6.20 (s, 1H, C5-H), 6.50 (s, 2H, NH₂), 7.95 (s, 1H, C2-H) |

Part 2: Regioselective Bromination of 4-Amino-6-methylpyrimidine

With the 4-amino-6-methylpyrimidine precursor in hand, the next critical step is the introduction of a bromine atom at the 5-position. The amino group at the 4-position is an activating group, directing electrophilic substitution to the electron-rich 5-position of the pyrimidine ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its mild nature and high selectivity.[1]

NBS serves as an electrophilic bromine source. The reaction is typically performed in a non-polar aprotic solvent, such as dichloromethane (DCM) or chloroform, to prevent unwanted side reactions. The reaction proceeds smoothly at room temperature, highlighting the enhanced reactivity of the 5-position due to the activating effect of the amino group.

Experimental Protocol: Synthesis of 4-Amino-5-bromo-6-methylpyrimidine

Materials:

-

4-Amino-6-methylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-amino-6-methylpyrimidine (1.0 eq) in dichloromethane in a round-bottom flask.

-

To this solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature while stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-amino-5-bromo-6-methylpyrimidine.[1]

Data Presentation: Expected Yield and Characterization

| Parameter | Expected Value |

| Yield | 80-90% |

| Appearance | White to pale yellow solid |

| Melting Point | 190-192 °C |

| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃), 5.15 (br s, 2H, NH₂), 8.20 (s, 1H, C2-H) |

| Mass Spec (ESI) | m/z 188.0, 190.0 [M+H]⁺ |

Alternative Synthetic Pathway: A Convergent Approach

An alternative strategy involves the use of a pre-functionalized pyrimidine ring, such as 4-chloro-6-methylpyrimidin-2-amine. This approach can be advantageous in certain contexts, offering a different set of reaction conditions and potential for diversification.

The synthesis commences with the commercially available 2-amino-4-chloro-6-methylpyrimidine. This intermediate is then subjected to nucleophilic aromatic substitution with ammonia or an ammonia equivalent to install the 4-amino group, followed by bromination as previously described.

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic displacement by amines. This reaction is often carried out under elevated temperature and pressure in the presence of a base. Following the amination, the subsequent bromination with NBS proceeds with high regioselectivity for the 5-position, facilitated by the two activating amino groups.[2]

Experimental Workflow: Alternative Synthesis of 4-Amino-5-bromo-6-methylpyrimidine

Sources

4-Amino-5-bromo-6-methylpyrimidine retrosynthetic analysis

An In-Depth Technical Guide to the Retrosynthetic Analysis of 4-Amino-5-bromo-6-methylpyrimidine

Introduction

4-Amino-5-bromo-6-methylpyrimidine is a substituted pyrimidine that serves as a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrimidine core is a ubiquitous scaffold in biologically active molecules, including nucleic acids and numerous pharmaceuticals. The specific arrangement of an amino group, a bromo-substituent, and a methyl group on this scaffold provides multiple reaction handles for further molecular elaboration, making it a key intermediate in the synthesis of complex target structures.

This guide provides a comprehensive retrosynthetic analysis of 4-amino-5-bromo-6-methylpyrimidine, designed for researchers and drug development professionals. We will deconstruct the molecule to identify logical synthetic precursors and explore multiple strategic pathways for its construction. The discussion will be grounded in mechanistic principles, explaining the causality behind experimental choices and providing detailed, field-proven protocols for the key transformations.

Part 1: Retrosynthetic Analysis and Strategic Disconnections

Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." For 4-amino-5-bromo-6-methylpyrimidine, we can identify two primary strategic approaches based on the order of bond disconnection.

Strategy A: Late-Stage Functionalization of a Pre-formed Pyrimidine Core

This strategy prioritizes the construction of the central pyrimidine ring first, followed by the sequential installation of the bromo and amino functionalities. This is often the most practical approach as it builds upon well-established pyrimidine chemistry.

The key disconnections are:

-

C5-Br Bond: This disconnection points to an electrophilic bromination of an aminopyrimidine precursor. The amino group at C4 is a strong activating group, making the C5 position electron-rich and susceptible to electrophilic attack.

-

C4-NH₂ Bond: This disconnection suggests a nucleophilic aromatic substitution (SNAr) reaction, where an amine source displaces a leaving group (typically a halide) at the C4 position.

-

Pyrimidine Ring: The fundamental disconnection of the pyrimidine ring itself leads back to acyclic precursors, typically a three-carbon (C-C-C) unit and a nitrogen-carbon-nitrogen (N-C-N) unit.

Caption: Retrosynthetic analysis via late-stage functionalization (Strategy A).

Strategy B: Ring Formation with Integrated Functionality

An alternative strategy involves constructing the pyrimidine ring from precursors that already contain some of the required substituents. For instance, one could envision a cyclization reaction using a brominated three-carbon component. While potentially more convergent, this approach often relies on less common or stable starting materials.

Part 2: Synthesis Execution and Mechanistic Insights

Based on the retrosynthetic analysis, Strategy A emerges as the more robust and versatile approach. We will now explore the forward synthesis, detailing the rationale behind each step.

Step 1: Pyrimidine Ring Construction via Pinner Synthesis

The most common and efficient method for constructing the pyrimidine core is a condensation reaction between a β-dicarbonyl compound and an N-C-N fragment like urea, thiourea, or guanidine.[1][2] This is a variant of the classical Pinner synthesis.[3][4]

To synthesize the 4-hydroxy-6-methylpyrimidine intermediate, ethyl acetoacetate (a 1,3-dicarbonyl equivalent) is condensed with urea in the presence of a base like sodium ethoxide.

Caption: Workflow for Pinner-type pyrimidine synthesis.

The reaction proceeds via initial condensation, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. The product exists predominantly in the more stable 4-pyrimidinone tautomer.

Step 2: Chlorination of the 4-Hydroxy Group

The hydroxyl group at the C4 position is not a good leaving group for nucleophilic substitution. It must first be converted into a more reactive group, typically a chloride, using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Mechanism Insight: The mechanism involves the initial attack of the pyrimidinone oxygen onto the phosphorus atom of POCl₃, followed by the elimination of chloride and subsequent intermediates, ultimately leading to the replacement of the C=O bond with a C-Cl bond. This is a crucial and widely used transformation in heterocyclic chemistry.

Step 3: Nucleophilic Aromatic Substitution (SNAr) for Amination

With a good leaving group (chloride) at the C4 position, the amino group can be installed via a nucleophilic aromatic substitution (SNAr) reaction.[5][6] The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the C2, C4, and C6 positions.

The reaction of 4-chloro-6-methylpyrimidine with a source of ammonia, such as aqueous or alcoholic ammonia, proceeds readily, often with gentle heating.

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 5. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 6. trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to the Discovery of Novel Pyrimidine Derivatives

Preamble: The Enduring Significance of the Pyrimidine Core

In the landscape of medicinal chemistry, few heterocyclic scaffolds command the same level of respect and utility as pyrimidine. Its intrinsic biological relevance is fundamental, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are critical components of DNA and RNA.[1][2] This inherent biocompatibility allows pyrimidine derivatives to effectively mimic endogenous molecules, interacting with a vast array of biological targets such as enzymes and receptors.[3] Consequently, the pyrimidine nucleus is a cornerstone in the design of therapeutics, demonstrating a remarkable spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][4][5] Numerous FDA-approved drugs, from the pioneering antimetabolite 5-fluorouracil to advanced targeted therapies like the kinase inhibitor Osimertinib, feature this versatile scaffold, underscoring its profound impact on modern medicine.[3][6][7]

This guide provides an in-depth exploration of the contemporary discovery process for novel pyrimidine derivatives. We will dissect field-proven synthetic strategies, delve into the logic of structure-activity relationship (SAR) optimization with a focus on kinase inhibition, and provide validated, step-by-step protocols for key experimental procedures. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to navigate this dynamic and rewarding area of therapeutic discovery.

Section 1: Strategic Synthesis of the Pyrimidine Scaffold

The choice of synthetic route is a critical decision in any drug discovery campaign, dictated by the desired substitution pattern, scalability, and functional group tolerance. The synthesis of pyrimidines has evolved from classical condensation reactions to highly efficient modern techniques that prioritize yield, diversity, and sustainability.[3][8]

Classical Condensation Methodologies: The Foundation

Traditional methods, while sometimes limited in scope, form the bedrock of pyrimidine synthesis and are still employed for specific applications.

-

Biginelli Reaction: This well-established one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea. It provides a straightforward route to dihydropyrimidinones, which can be subsequently oxidized to the aromatic pyrimidine core. The primary advantage is its operational simplicity and the ability to generate molecular complexity in a single step.

-

Pinner Synthesis: This classical approach involves the condensation of an amidine with a 1,3-dicarbonyl compound.[9] It offers a reliable pathway to a wide range of substituted pyrimidines, although it often requires harsher conditions compared to more modern methods.[8][9]

The causality behind these methods lies in the inherent electrophilicity of the carbonyl carbons and the nucleophilicity of the nitrogen atoms in the urea or amidine precursors, driving the cyclization and dehydration cascade to form the stable heterocyclic ring.

Modern Synthetic Innovations: Efficiency and Diversity

Contemporary synthetic chemistry has introduced a host of powerful techniques that have revolutionized access to complex pyrimidine derivatives.[10]

-

Catalyst-Driven Multicomponent Reactions (MCRs): Expanding on the principle of the Biginelli reaction, modern MCRs utilize transition metal catalysts (e.g., copper, palladium) or organocatalysts to achieve higher yields, broader substrate scope, and milder reaction conditions.[3][10] For instance, copper-catalyzed cycloaddition of alkynes with amidines provides a powerful tool for constructing pyrimidines with high regioselectivity.[10] The catalyst's role is to activate the substrates, lowering the energy barrier for C-N and C-C bond formation and enabling reactions that are otherwise unfeasible.

-

Microwave-Assisted Synthesis: The application of microwave irradiation significantly accelerates reaction times, often reducing multi-hour or multi-day processes to mere minutes.[3] This technique provides rapid and uniform heating, which can enhance reaction rates and yields while minimizing the formation of side products. It is particularly valuable for high-throughput synthesis in the lead-generation phase of drug discovery.

-

C–H Activation Strategies: A frontier in synthetic chemistry, direct C–H activation allows for the functionalization of the pyrimidine core without the need for pre-installed reactive handles (like halogens).[3] This atom-economical approach streamlines synthetic routes, reducing step counts and waste, thereby expanding the accessible chemical space for novel derivatives.

The following workflow diagram illustrates the conceptual progression from classical to modern synthetic approaches.

Diagram 1: Comparison of Synthetic Workflows.

Section 2: Structure-Activity Relationship (SAR) and Target Engagement

The functional heart of drug discovery lies in understanding and optimizing the relationship between a molecule's structure and its biological activity. For pyrimidine derivatives, a major focus has been the inhibition of protein kinases, a family of enzymes that are frequently dysregulated in cancer.[11]

Pyrimidines as Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases regulate cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. In many cancers, mutations lead to constitutive (constant) activation of kinases like the Epidermal Growth factor Receptor (EGFR), driving uncontrolled cell proliferation.[6][12] Pyrimidine derivatives are excellent candidates for kinase inhibitors because their planar, nitrogen-containing ring system can form key hydrogen bonds and π-π stacking interactions within the ATP-binding pocket of the kinase, acting as ATP-competitive inhibitors.[3][13]

The diagram below illustrates the general mechanism of EGFR inhibition by a pyrimidine-based drug.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ijsat.org [ijsat.org]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmajournal.net [pharmajournal.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Bromination of 4-Amino-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated pyrimidines are foundational synthons in medicinal chemistry, serving as critical intermediates in the synthesis of a diverse array of biologically active molecules.[1][2][3] This guide provides a comprehensive technical overview of the electrophilic bromination of 4-amino-6-methylpyrimidine, a key transformation for introducing a bromine atom at the C-5 position. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, analyze the factors influencing reaction outcomes, and discuss the characterization of the resulting product, 4-amino-5-bromo-6-methylpyrimidine. This document is intended to equip researchers and drug development professionals with the knowledge to effectively and efficiently perform this important synthetic step.

Introduction: The Significance of Brominated Pyrimidines in Drug Discovery

The pyrimidine scaffold is a ubiquitous feature in a multitude of approved drugs and clinical candidates, spanning therapeutic areas such as oncology, infectious diseases, and neurology.[2][3] The introduction of a bromine atom onto the pyrimidine ring offers a versatile handle for further synthetic elaboration through various cross-coupling reactions, nucleophilic substitutions, and other transformations. This strategic functionalization allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. 4-Amino-6-methylpyrimidine, with its electron-donating amino and methyl groups, presents a favorable substrate for electrophilic substitution, making its bromination a key step in the synthesis of more complex derivatives.

Reaction Mechanism: Understanding the 'Why'

The electrophilic bromination of 4-amino-6-methylpyrimidine proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[4] The pyrimidine ring itself is generally considered electron-deficient, making electrophilic attack challenging compared to electron-rich carbocyclic aromatic systems.[5][6] However, the presence of activating groups can significantly enhance the ring's nucleophilicity.

Key Mechanistic Steps:

-